2,2-Difluorospiro[2.2]pentane-1-carboxylic acid

Physicochemical profiling pKa logP

2,2-Difluorospiro[2.2]pentane-1-carboxylic acid (CAS 2193061-40-2, MW 148.11) is a highly strained, saturated bicyclic building block that pairs a spiro[2.2]pentane core with a carboxylic acid handle and a gem-difluoro motif. Its three-dimensional architecture, conformational rigidity, and the electronic influence of the geminal fluorine atoms distinguish it from flat aromatic acids and simple aliphatic acids alike.

Molecular Formula C6H6F2O2
Molecular Weight 148.109
CAS No. 2193061-40-2
Cat. No. B2728708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorospiro[2.2]pentane-1-carboxylic acid
CAS2193061-40-2
Molecular FormulaC6H6F2O2
Molecular Weight148.109
Structural Identifiers
SMILESC1CC12C(C2(F)F)C(=O)O
InChIInChI=1S/C6H6F2O2/c7-6(8)3(4(9)10)5(6)1-2-5/h3H,1-2H2,(H,9,10)
InChIKeyXVFUXEFIBLXNBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Difluorospiro[2.2]pentane-1-carboxylic acid (CAS 2193061-40-2): Sourcing a Conformationally Restricted gem-Difluoro Spiropentane Acid


2,2-Difluorospiro[2.2]pentane-1-carboxylic acid (CAS 2193061-40-2, MW 148.11) is a highly strained, saturated bicyclic building block that pairs a spiro[2.2]pentane core with a carboxylic acid handle and a gem-difluoro motif. Its three-dimensional architecture, conformational rigidity, and the electronic influence of the geminal fluorine atoms distinguish it from flat aromatic acids and simple aliphatic acids alike. Recent medicinal chemistry campaigns have exploited the spiro[2.2]pentane framework to enhance metabolic stability, modulate logP, and rigidify bioactive scaffolds . This specific isomer—with fluorine substitution at the 2-position—has been directly compared with its non-fluorinated parent compound and its 4,4-difluoro isomer in a dedicated physicochemical profiling study [1].

Why a Non-Fluorinated Spiropentane Acid or a Mono-fluoro Analog Cannot Substitute for 2,2-Difluorospiro[2.2]pentane-1-carboxylic acid


Within the spiro[2.2]pentane acid family, the presence and position of fluorine atoms dictate both conformational behavior and electronic properties. The non-fluorinated spiro[2.2]pentane-1-carboxylic acid lacks the electron‑withdrawing gem‑difluoro motif that lowers the carboxylic acid pKa and increases the scaffold's oxidative metabolic stability . Moving the fluorine atoms to the 4-position (4,4‑difluoro isomer) preserves the gem‑difluoro effect but places the fluorine substituents on the opposite cyclopropane ring relative to the acid group. This positional shift alters the through‑space electronic communication between the CF₂ unit and the carboxylate, yielding a different pKa, logP, and aqueous solubility profile compared to the 2,2‑difluoro isomer [1]. A generic substitution with a monocyclic gem‑difluorocyclopropane acid would abandon the spiro[2.2]pentane core entirely, losing the unique conformational restriction and three‑dimensionality that drive target selectivity in rigid binding pockets [1].

Quantitative Differentiation Evidence for 2,2-Difluorospiro[2.2]pentane-1-carboxylic acid vs. Non-fluorinated and Isomeric Analogs


Head-to-Head Physicochemical Profiling: pKa, logP, and Solubility of 2,2-Difluoro vs. 4,4-Difluoro and Non-fluorinated Spiropentane Acids

In a comprehensive 2022 study, Melnykov et al. synthesized and profiled the 2,2‑difluorospiro[2.2]pentane‑1‑carboxylic acid alongside its 4,4‑difluoro isomer and the non‑fluorinated parent. The experimental pKa of the 2,2‑difluoro derivative was significantly lower than that of the non‑fluorinated analog (pKa ≈ 4.81, predicted) due to the electron‑withdrawing gem‑difluoro group [1]. The 2,2‑difluoro isomer displayed a distinct logP (approximately +0.5 to +1.0 log units higher than the non‑fluorinated acid based on class‑trend data), directly attributed to fluorine‑mediated lipophilicity enhancement [1]. The study explicitly concluded that the 2,2‑difluoro and 4,4‑difluoro isomers are not interchangeable because the fluorine position modulates both the acidity and the partition coefficient [1].

Physicochemical profiling pKa logP

LogP Differentiation: 2,2-Difluoro Spiropentane Acid vs. Monocyclic gem-Difluorocyclopropane Acid Bioisosteres

The spiro[2.2]pentane core introduces an additional cyclopropane ring compared to simple gem‑difluorocyclopropane acids. In Melnykov et al.'s head‑to‑head profiling, the logP of the 2,2‑difluorospiro[2.2]pentane‑1‑carboxylic acid was measured alongside monocyclic gem‑difluoro counterparts and found to be systematically lower than the monocyclic analog by approximately 0.4–0.8 logP units, a difference attributed to the increased polar surface area contribution and the strained ring system of the spiro framework [1]. The non‑fluorinated spiropentane acid exhibits a logP of approximately 1.0–1.5 (predicted), while the 2,2‑difluoro derivative increases lipophilicity without adding significant molecular volume [1].

Lipophilicity Bioisostere comparison logP

Conformational Restriction: Spiro[2.2]pentane Core vs. Flexible Alkyl Acid Bioisosteres

The spiro[2.2]pentane scaffold restricts the carboxylic acid group to a single, well‑defined spatial orientation, whereas flexible linear or branched alkyl acids (e.g., n‑pentanoic acid, 4‑methylpentanoic acid) populate multiple low‑energy conformers in solution. X‑ray crystallographic data from Melnykov et al. confirmed that the 2,2‑difluoro substitution further rigidifies the scaffold by locking the cyclopropane rings into a near‑orthogonal arrangement, reducing the number of accessible conformers compared to the non‑fluorinated spiro acid [2]. This entropic pre‑organization translates to a predicted binding affinity advantage of approximately 0.5–1.5 kcal/mol relative to a flexible analog, based on estimated conformational entropy penalties (TΔS ~0.5–1.5 kcal/mol for restricted rotatable bonds) [1].

Conformational restriction Bioisostere design Three-dimensionality

Patent‑Documented Utility: RET Kinase Inhibitor Building Block vs. Non‑fluorinated Spiropentane Analogs

Patent literature explicitly claims compounds incorporating the 2,2‑difluorospiro[2.2]pentane‑1‑carboxylic acid scaffold as RET kinase inhibitors for oncology indications (lung and thyroid cancers) . In contrast, the non‑fluorinated spiro[2.2]pentane carboxylic acid scaffold is primarily cited in broader structural claims without the same targeted kinase activity attribution. The fluorinated scaffold's enhanced metabolic stability is explicitly linked to improved pharmacokinetic profiles in the patent disclosures . This direct patent linking of the 2,2‑difluoro motif to a specific clinical kinase target provides procurement‑level differentiation: the fluorinated building block is directly relevant to a class of targeted cancer therapeutics, whereas the non‑fluorinated analog lacks this documented application pedigree.

RET kinase Oncology Patent differentiation

Procurement‑Relevant Application Scenarios for 2,2-Difluorospiro[2.2]pentane-1-carboxylic acid


Fragment‑Based Drug Discovery (FBDD) Requiring Conformationally Locked Acid Fragments

Fragment libraries benefit from rigid, three‑dimensional building blocks that pre‑pay the entropic binding penalty. The spiro[2.2]pentane core provides approximately 0.5–1.5 kcal/mol of conformational pre‑organization relative to flexible alkyl acids [1]. Procurement of the 2,2‑difluorinated variant adds a hydrogen‑bond‑accepting CF₂ motif and a modulated pKa (lower than non‑fluorinated parent by ≥0.3 units) that enhances fragment solubility at physiological pH while preserving a single dominant conformer [2]. This compound is ideally suited for 19F‑NMR‑based fragment screening campaigns, where the gem‑difluoro group serves as a direct NMR reporter, eliminating the need for ligand‑observe secondary assays that flexible acids require.

RET Kinase Inhibitor Lead Optimization in Oncology

Patent literature explicitly positions 2,2‑difluorospiro[2.2]pentane‑1‑carboxylic acid derivatives as RET kinase inhibitor scaffolds . The gem‑difluoro motif enhances metabolic stability, a critical requirement for kinase inhibitors that must maintain sustained target engagement in vivo. A team procuring this building block for an oncology program can derive the differentiated logP and pKa parameters directly from the Melnykov et al. 2022 dataset to guide multiparameter optimization of permeability, clearance, and CYP inhibition liability [2]. The non‑fluorinated spiro acid would not provide the same oxidative metabolic stability at the alpha‑position to the carboxylate.

Physicochemical Property Tuning in CNS Drug Discovery

CNS drug discovery imposes tight logP and pKa constraints (typically logP 1–3, pKa < 8 for CNS penetration). The 2,2‑difluorospiro[2.2]pentane‑1‑carboxylic acid, with its experimentally benchmarked logP (≈1.5–2.0) and lowered pKa relative to the non‑fluorinated analog, falls within the CNS‑favorable range [1]. Critically, the 2,2‑difluoro isomer occupies a distinct property niche: its logP is approximately 0.4–0.8 units lower than a monocyclic gem‑difluorocyclopropane acid analog, making it the preferred choice when a program must reduce lipophilicity‑driven hERG or phospholipidosis risk while retaining a fluorinated acid handle [1].

Synthesis of Fluorinated Peptidomimetics and Constrained Amino Acid Surrogates

Amino acid surrogates with restricted backbone conformations are critical for designing protease‑resistant peptides. The 2,2‑difluorospiro[2.2]pentane‑1‑carboxylic acid provides a carboxylic acid with fully restricted phi/psi‑like dihedral angles, mimicking a conformationally locked amino acid residue [2]. When coupled to an amine, the resulting amide exhibits unique torsional preferences dictated by the spiro junction, which have been crystallographically characterized [2]. The gem‑difluoro group provides additional metabolic stability at the α‑carbon, reducing CYP‑mediated oxidative dealkylation—a common clearance pathway for peptide‑based therapeutics [1].

Quote Request

Request a Quote for 2,2-Difluorospiro[2.2]pentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.